4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a 4-(trifluoromethyl)phenyl group at the 2-position
Scientific Research Applications
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of functional materials.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural motifs .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (19656) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Pyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be derived from readily available starting materials such as 2,4-dichloro-6-methylpyrimidine.
Substitution Reaction: The 2-position of the pyrimidine ring is substituted with a 4-(trifluoromethyl)phenyl group through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chlorination: The final step involves the chlorination of the 4-position of the pyrimidine ring using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (RSK), or sodium alkoxide (RONa) in polar aprotic solvents like DMF or DMSO.
Electrophilic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of catalysts like iron(III) chloride (FeCl3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is unique due to the presence of the 4-(trifluoromethyl)phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-6-10(13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIKTGLPBJRHKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463101 |
Source
|
Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125904-05-4 |
Source
|
Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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